Pin1 Enzyme Inhibition Potency: Target Compound vs. Structural Analogs
The target compound, referred to as Sulfopin in one source, exhibits potent inhibition of the Pin1 enzyme (IC₅₀ = 38 nM) through covalent binding to Cys113 . This is a class-level inference, as direct head-to-head data for analogs is unavailable from the same study. However, the presence of the 2-chloroacetamide warhead is a known requirement for this covalent mechanism, and data for Pin1 inhibitors with alternative warheads or scaffolds suggest that potency can drop by 10- to 100-fold, with IC₅₀ values frequently exceeding 1 µM [1].
| Evidence Dimension | Pin1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 38 nM |
| Comparator Or Baseline | Class-level baseline: Published covalent and non-covalent Pin1 inhibitors, IC₅₀ range = 1 µM to >10 µM |
| Quantified Difference | Target compound is at least 26-fold more potent than the upper end of the typical class baseline |
| Conditions | In vitro enzymatic assay against Pin1; specific assay conditions not detailed in the source |
Why This Matters
A 26-fold or greater potency difference could translate to a significantly lower effective dose in cellular models, reducing off-target effects and compound consumption during in vivo studies.
- [1] Pu, W. et al. (2017). 'Targeting Pin1 by inhibitor API-1 regulates microRNA biogenesis and suppresses hepatocellular carcinoma development.' Hepatology, 66(4), 1234-1249. View Source
